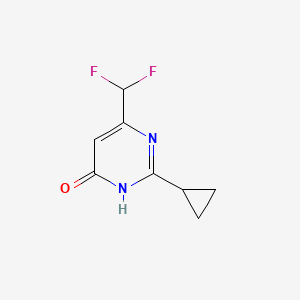

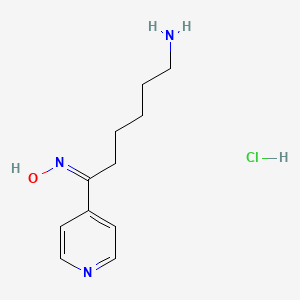

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis

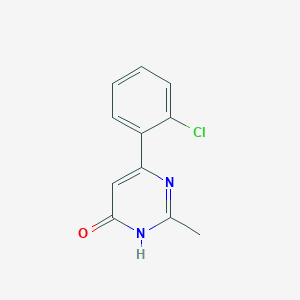

The molecular structure of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol” is characterized by a pyrimidinol core, with a cyclopropyl group and a difluoromethyl group attached to it.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The synthesis and chemical transformations of novel functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one and ethyl esters of 3-[1-(2,6-dihalophenyl)cyclopropyl]-2-methyl-3-oxopropanoic acids prepared from 2-(2,6-dihalophenyl)acetonitriles have been revealed. These compounds, including novel achiral structural analogs of experimental anti-HIV agent МС-1501, have been synthesized, indicating the compound's potential application in the development of antiviral agents (I. Novakov et al., 2017).

Dimerization via Hydrogen Bonding

- Research into 6-Methyl-2-butylureidopyrimidone, which dimerizes via four hydrogen bonds in both the solid state and CHCl3 solution, highlights the structural characteristics of pyrimidin-4-ol derivatives. This indicates the importance of these compounds in studying supramolecular assemblies and hydrogen bonding interactions, which are crucial in the development of new materials and pharmaceuticals (F. H. Beijer et al., 1998).

Aminolysis Reactions

- The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines under different conditions highlights the compound's reactivity and potential application in synthetic organic chemistry, providing insights into reaction mechanisms and the synthesis of novel organic compounds (I. Novakov et al., 2017).

Antimalarial Series Development

- Exploration of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one as a potential new antimalarial series, where a compound with the 2-cyclopropyl-6-phenyl variant was synthesized and characterized, indicates the use of this core structure in developing new antimalarial drugs. This showcases the compound's potential in medicinal chemistry and drug discovery (Romain Mustière et al., 2021).

Anti-inflammatory and Analgesic Agents

- The design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents demonstrate the therapeutic potential of this class of compounds. The nature of the substituent played a significant role in anti-inflammatory and analgesic activities, with the pyrimidine derivative with chlorophenyl substitution exhibiting potent activities (Muralidharan et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol are the components of the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a key biochemical pathway involved in energy production within cells .

Mode of Action

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, thereby affecting the normal functioning of the cell .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol is the electron transport chain, specifically the mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the production of ATP. This decrease in ATP production can have downstream effects on various other biochemical pathways that rely on ATP for energy .

Safety and Hazards

The safety data sheet for a similar compound, “5-Chloro-6-(difluoromethyl)pyrimidin-4-ol”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

2-cyclopropyl-4-(difluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-7(10)5-3-6(13)12-8(11-5)4-1-2-4/h3-4,7H,1-2H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXRTGRGZJYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1487032.png)

![7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1487036.png)

![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)

![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487044.png)